4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position, a cyclobutyl group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutyl-substituted amine with a brominated nitrile, followed by cyclization and subsequent functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis protocols optimized for high yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the cyclobutyl group to a cyclobutanone derivative.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange can be achieved using reagents like sodium iodide in acetone.
Major Products Formed:
- Oxidation yields cyclobutanone derivatives.
- Reduction produces alcohol derivatives.
- Substitution results in halogen-exchanged imidazole derivatives .
Scientific Research Applications
4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyclobutyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group may facilitate interactions with biological macromolecules, influencing pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
2-Cyclobutyl-1h-imidazole-4,5-dicarboxylic acid: Similar structure but with an additional carboxylic acid group.
4-Bromo-1h-imidazole-5-carboxylic acid: Lacks the cyclobutyl group.
2-Cyclobutyl-1h-imidazole-5-carboxylic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-2-cyclobutyl-1h-imidazole-5-carboxylic acid is unique due to the combination of its bromine, cyclobutyl, and carboxylic acid substituents, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-2-cyclobutyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-5(8(12)13)10-7(11-6)4-2-1-3-4/h4H,1-3H2,(H,10,11)(H,12,13) |
InChI Key |
XAGMXPHRLHLKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=C(N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.